Triethyl(hexyl)phosphanium bromide
Description
Triethyl(hexyl)phosphanium bromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three ethyl groups (-CH₂CH₃) and one hexyl group (-C₆H₁₃), with a bromide (Br⁻) counterion. Phosphonium salts are valued for their thermal stability, solubility properties, and utility as phase-transfer catalysts or reaction intermediates .
Properties
CAS No. |
59585-99-8 |
|---|---|
Molecular Formula |
C12H28BrP |
Molecular Weight |
283.23 g/mol |
IUPAC Name |
triethyl(hexyl)phosphanium;bromide |
InChI |
InChI=1S/C12H28P.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OEOFIWFVDVNFLO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC[P+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(hexyl)phosphanium bromide typically involves the quaternization of a tertiary phosphine with an alkyl halide. One common method is the reaction of triethylphosphine with hexyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Triethyl(hexyl)phosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to regenerate the tertiary phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tertiary phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Triethyl(hexyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound can be used in the preparation of biologically active phosphonium salts that have potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to target specific cells and tissues.
Industry: It is employed in the production of ionic liquids, which are used as solvents and catalysts in various industrial processes.
Mechanism of Action
The mechanism by which triethyl(hexyl)phosphanium bromide exerts its effects depends on the specific application. In phase-transfer catalysis, the compound facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. In biological systems, the positively charged phosphonium ion can interact with negatively charged cell membranes, leading to enhanced cellular uptake and targeted delivery of therapeutic agents.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Properties and Research Findings
- Thermal Stability : Aromatic substituents (e.g., phenyl groups) enhance thermal stability. For example, tetraphenylphosphonium bromide exhibits higher decomposition temperatures (>300°C) compared to alkyl-substituted analogs like (1-octyl)triphenylphosphonium bromide (melting point >250°C) .
- Synthetic Utility : Bromoethyl derivatives (e.g., (2-bromoethyl)triphenylphosphonium bromide) are critical for alkylation reactions and Wittig olefination . Triphenylphosphonium salts with functionalized chains (e.g., phthalimidohexyl groups) serve as intermediates in drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
